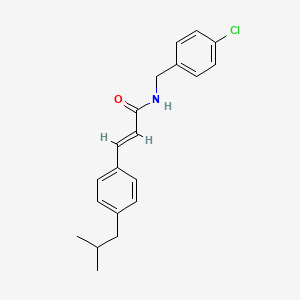

N-(4-chlorobenzyl)-3-(4-isobutylphenyl)acrylamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-chlorobenzyl)-3-(4-isobutylphenyl)acrylamide, commonly known as CBI-NPP, is a chemical compound that has garnered significant attention in scientific research. This compound belongs to the category of acrylamides, which are known for their diverse applications in various fields, including medicine, agriculture, and industrial chemistry. CBI-NPP has been extensively studied for its unique properties and potential applications in various scientific fields.

科学的研究の応用

Polymerization and Material Science

N-(4-chlorobenzyl)-3-(4-isobutylphenyl)acrylamide, like its acrylamide counterparts, has potential applications in the field of polymerization and material science. Acrylamides are known for their ability to form polyacrylamides, which are valuable in various industrial and scientific applications due to their gel-forming properties. For instance, polyacrylamides are extensively used in wastewater treatment, soil conditioning, and as a medium for electrophoresis in laboratory settings (Friedman, 2003). The controlled polymerization of N-isopropylacrylamide, demonstrating the precise manipulation of polymer structures, hints at the sophisticated material science applications that derivatives like N-(4-chlorobenzyl)-3-(4-isobutylphenyl)acrylamide could have, especially in creating responsive or smart materials (Convertine et al., 2004).

Enhanced Oil Recovery

The radical homopolymerization of acrylamide derivatives like N-(4-iodo-1,3-diphenylbutyl) acrylamide suggests that N-(4-chlorobenzyl)-3-(4-isobutylphenyl)acrylamide could be used in enhanced oil recovery. These acrylamide derivatives are hydrophobic monomers that can be used to prepare hydrophobically modified polyacrylamides, which are essential in the oil industry for improving oil recovery rates (Huang et al., 2019).

Bioengineering and Cell Detachment

Poly(N-isopropyl acrylamide) and its derivatives have been utilized in bioengineering for their thermoresponsive properties, which can facilitate nondestructive cell detachment. This application is crucial for tissue engineering and regenerative medicine, where gentle recovery of cell sheets without damaging the cells is required. The ability to manipulate the surface properties of polymers derived from acrylamide, such as N-(4-chlorobenzyl)-3-(4-isobutylphenyl)acrylamide, could extend these applications to more tailored and specific bioengineering challenges (Cooperstein & Canavan, 2010).

Corrosion Inhibition

Research into the synthesis of new acrylamide derivatives for use as corrosion inhibitors, such as in nitric acid solutions for copper, indicates another potential application area. By modifying the molecular structure, acrylamide derivatives could be tailored to act as effective corrosion inhibitors in various industrial processes, protecting metals from corrosive environments (Abu-Rayyan et al., 2022).

特性

IUPAC Name |

(E)-N-[(4-chlorophenyl)methyl]-3-[4-(2-methylpropyl)phenyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22ClNO/c1-15(2)13-17-5-3-16(4-6-17)9-12-20(23)22-14-18-7-10-19(21)11-8-18/h3-12,15H,13-14H2,1-2H3,(H,22,23)/b12-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISIQAXMEPJVWRK-FMIVXFBMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C=CC(=O)NCC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC1=CC=C(C=C1)/C=C/C(=O)NCC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chlorobenzyl)-3-(4-isobutylphenyl)acrylamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 3-{2-[(2,4-dichlorobenzoyl)oxy]ethoxy}-5-{[(dimethylamino)methylene]amino}-4-isoxazolecarboxylate](/img/structure/B2650506.png)

![N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propane-1-sulfonamide](/img/structure/B2650507.png)

![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2650508.png)

![ethyl 6-acetyl-2-[[4-(dimethylsulfamoyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2650519.png)

![N-(3-methoxybenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2650522.png)

![N-(3,4-dimethoxyphenyl)-3-{[methyl(4-methylphenyl)amino]sulfonyl}-4-phenylthiophene-2-carboxamide](/img/structure/B2650525.png)